

refining experimental procedures involving 4-Diazenyl-N-phenylaniline

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Compound of Interest

Compound Name: 4-Diazenyl-N-phenylaniline

Cat. No.: B15418873

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Technical Support Center: 4-Aminoazobenzene (p-Aminoazobenzene)

Disclaimer: Information for the compound "**4-Diazenyl-N-phenylaniline**" is not readily available in scientific literature and databases. This technical support guide has been created for 4-Aminoazobenzene (p-Aminoazobenzene), a chemically related and well-documented compound that is likely what was intended by the user's request.

This guide is intended for researchers, scientists, and drug development professionals working with 4-Aminoazobenzene. It provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is 4-Aminoazobenzene and what are its primary applications?

A1: 4-Aminoazobenzene, also known as p-Aminoazobenzene or Aniline Yellow, is an aromatic amine and a derivative of azobenzene.[1] It is characterized by its vibrant yellow color and is primarily used as an intermediate in the synthesis of various azo dyes for textiles, leather, and paper.[1] It is also utilized in chemical research as a building block for more complex organic compounds.[1]

Q2: What are the key safety precautions when handling 4-Aminoazobenzene?



A2: 4-Aminoazobenzene is a hazardous substance and should be handled with care. It is classified as a potential carcinogen and can be toxic if inhaled, swallowed, or absorbed through the skin.[2][3] Always work in a well-ventilated area, preferably under a fume hood, and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2] Avoid creating dust.[2]

Q3: How should 4-Aminoazobenzene be stored?

A3: Store in a cool, dry, and well-ventilated area away from light to prevent degradation.[1] The container should be tightly closed.[1] It is incompatible with strong oxidizing agents.[1][4]

Q4: What is the solubility of 4-Aminoazobenzene?

A4: It is sparingly soluble in water but soluble in organic solvents such as ethanol, acetone, benzene, chloroform, and ether.[1][5]

Q5: My 4-Aminoazobenzene appears as a brownish-yellow powder. Is this normal?

A5: Yes, 4-aminoazobenzene can appear as odorless brownish-yellow needles with a bluish coating, or as an orange powder.[5] The color can vary depending on the purity and crystalline form.

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Possible Cause(s)	Suggested Solution(s)
Low yield in synthesis	Incomplete diazotization of aniline.	Ensure the temperature is maintained at 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite.
Incorrect pH for the coupling reaction.	The coupling of the diazonium salt with aniline should be carried out in a weakly acidic medium.	
Loss of product during workup.	4-Aminoazobenzene hydrochloride is more soluble in water than the free base. Ensure complete neutralization to precipitate the product. Avoid excessive washing with water.	
Product is a dark, tarry substance instead of a crystalline solid	Reaction temperature was too high during diazotization or coupling.	Strictly control the temperature throughout the reaction. Diazonium salts are unstable at higher temperatures.
Presence of impurities in the starting materials.	Use purified aniline and ensure the sodium nitrite is of good quality.	
Unexpected color change of the product over time	Decomposition due to exposure to light or air.	Store the purified 4- Aminoazobenzene in a tightly sealed, amber-colored vial in a cool, dark place.[1]
Difficulty in recrystallization	Choosing an inappropriate solvent.	Ethanol or carbon tetrachloride are commonly used for recrystallization.[6][7] A mixture of methanol and water can also be effective.[6]



Product is too soluble in the chosen solvent.	Cool the solution slowly in an ice bath to induce crystallization. If still unsuccessful, try a different solvent or a solvent pair.	
TLC plate shows multiple spots after purification	Incomplete reaction or presence of side products.	Monitor the reaction progress using TLC. If the reaction is incomplete, allow it to stir for a longer duration. Purify the product using column chromatography if recrystallization is insufficient.
Decomposition of the product on the silica gel plate.	Add a small amount of triethylamine to the TLC eluent to prevent streaking and decomposition of the amine on the acidic silica gel.	

Data Presentation

Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C12H11N3	[1][5]
Molecular Weight	197.24 g/mol	[1][5]
Appearance	Yellow to orange crystalline powder	[1]
Melting Point	125-130 °C	[1]
Boiling Point	>360 °C	[6]
Solubility in Water	Sparingly soluble	[1]
Solubility in Organic Solvents	Soluble in ethanol, acetone, benzene, chloroform, ether	[1][5]



Spectroscopic Data

Technique	Key Peaks / Wavelengths	Reference
UV-Vis (in Ethanol)	λmax ≈ 380-385 nm	[8][9]
¹H NMR (in CDCl₃)	Peaks corresponding to aromatic protons and the amine group protons.	[10]
IR (KBr)	Peaks for N-H stretching, N=N stretching, and aromatic C-H stretching.	[11]

Experimental Protocols Synthesis of 4-Aminoazobenzene

This protocol involves two main steps: the diazotization of aniline to form a benzenediazonium salt, followed by a coupling reaction with another molecule of aniline.

Materials:

- Aniline
- Concentrated Hydrochloric Acid (HCI)
- Sodium Nitrite (NaNO₂)
- · Aniline Hydrochloride
- Glacial Acetic Acid
- Ethanol (for recrystallization)
- Ice

Procedure:

Diazotization of Aniline:



- In a beaker, dissolve aniline in a mixture of concentrated HCl and water.
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C and stirring continuously. The formation of the benzenediazonium chloride solution is indicated by a positive test with starch-iodide paper.

· Coupling Reaction:

- In a separate flask, dissolve aniline and aniline hydrochloride in water.
- Slowly add the freshly prepared benzenediazonium chloride solution to the aniline solution with vigorous stirring, while maintaining the temperature at 40-50°C.
- Continue stirring for about an hour until the reaction is complete. The completion can be monitored by TLC.

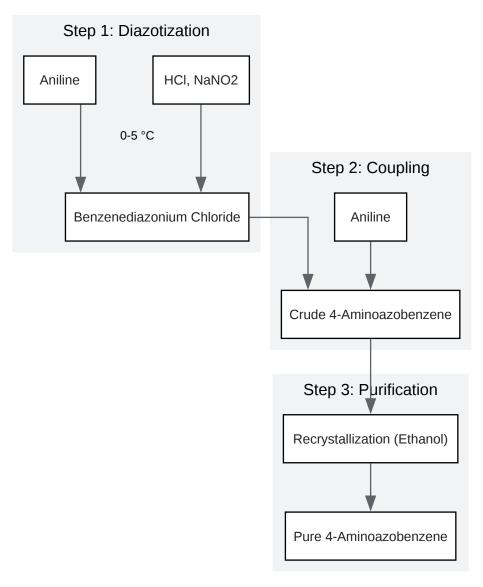
Isolation and Purification:

- Pour the reaction mixture into a dilute solution of acetic acid to precipitate the crude 4-Aminoazobenzene.
- Filter the yellow precipitate using a Buchner funnel and wash it thoroughly with cold water.
- Recrystallize the crude product from ethanol to obtain pure, yellow crystals of 4-Aminoazobenzene.[7][12]

Mandatory Visualizations



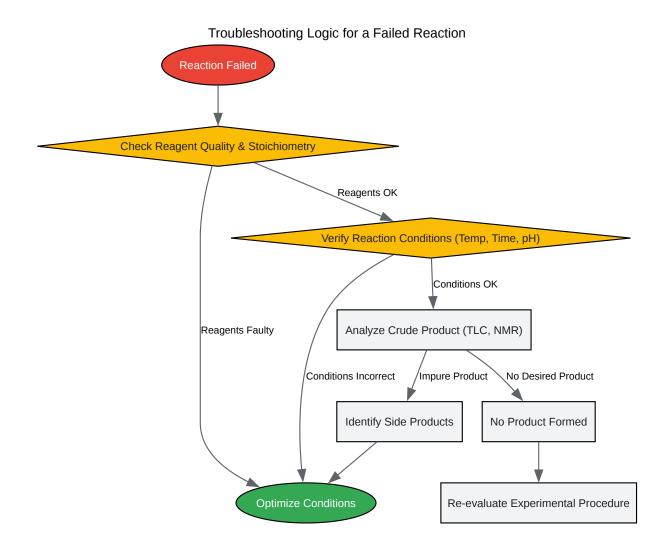
Experimental Workflow: Synthesis of 4-Aminoazobenzene



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Caption: Synthesis workflow for 4-Aminoazobenzene.





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Caption: General troubleshooting workflow for chemical reactions.

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